molecular formula C18H22N2O2S B2906130 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 476356-52-2

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2906130
CAS No.: 476356-52-2
M. Wt: 330.45
InChI Key: BIJAPVJKUHNFEB-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
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Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2OSC_{19}H_{24}N_{2}OS with a molecular weight of 350.44 g/mol. The compound features a thiazole ring and an ethoxyphenyl moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific kinases involved in cancer progression. For instance, studies on related thiazole derivatives suggest that they may inhibit pathways involving VEGFR-2 and ERK-2 kinases, which are crucial in tumor growth and angiogenesis .

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazole derivatives. For example, derivatives similar to this compound have shown significant cytotoxic effects against various human cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)11.3Induction of apoptosis through kinase inhibition
K562 (leukemia)4.5Multi-target inhibition affecting cell proliferation

These findings indicate that the compound may act as a multitarget inhibitor, potentially enhancing its therapeutic efficacy against resistant cancer types .

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the thiazole and cyclohexane components can significantly impact biological activity. For instance, substituents on the thiazole ring and variations in the cyclohexane structure have been linked to enhanced potency and selectivity against specific cancer cell lines .

Case Studies

A case study involving a series of thiazole derivatives demonstrated that variations in the ethoxy group influenced both solubility and biological activity. Compounds with larger or more polar substituents showed improved water solubility and bioavailability, leading to better therapeutic outcomes in preclinical models .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-2-22-15-10-8-13(9-11-15)16-12-23-18(19-16)20-17(21)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJAPVJKUHNFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.